Equipotent Antiviral Activity to the Gold-Standard BVDU Against HSV-1
In a direct head-to-head comparison, 5-Bromothienyldeoxyuridine (BTDU) was found to be equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a well-established reference compound, in inhibiting HSV-1 replication in vitro [1]. This equipotency establishes BTDU as a viable alternative with a comparable level of antiviral efficacy.
| Evidence Dimension | Antiviral activity (IC50) against HSV-1 |
|---|---|
| Target Compound Data | Equipotent to BVDU (exact IC50 not specified in abstract, but described as 'equipotent') |
| Comparator Or Baseline | (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) |
| Quantified Difference | Equipotent |
| Conditions | In vitro HSV-1 replication assay |
Why This Matters
Demonstrates that BTDU achieves the same high level of antiviral potency as the benchmark compound BVDU, providing confidence for its use in HSV-1 research applications.
- [1] Wigerinck P, Pannecouque C, Snoeck R, Claes P, De Clercq E, Herdewijn P. 5-(5-Bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine are equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine in the inhibition of herpes simplex virus type I replication. J Med Chem. 1991 Aug;34(8):2383-9. View Source
